molecular formula C13H10ClNO2 B6396121 5-(3-Aminophenyl)-2-chlorobenzoic acid CAS No. 1261909-19-6

5-(3-Aminophenyl)-2-chlorobenzoic acid

Cat. No.: B6396121
CAS No.: 1261909-19-6
M. Wt: 247.67 g/mol
InChI Key: NXTIWIPPBNNPSA-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-chlorobenzoic acid is a high-purity chemical reagent designed for advanced research and development applications. This compound features a bifunctional molecular structure, incorporating both a benzoic acid moiety substituted with a chlorine atom and a separate aniline (aminophenyl) group. This unique architecture makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules like pharmaceutical intermediates and functional materials. The presence of two different reactive sites—the carboxylic acid and the aromatic amine—allows for selective and sequential chemical modifications. Researchers can utilize the acid group for esterification or amide coupling reactions, while the amine group is suitable for diazotization or condensation reactions. In medicinal chemistry, such a scaffold is valuable for creating compound libraries for biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(3-aminophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTIWIPPBNNPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688654
Record name 3'-Amino-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-19-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261909-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Amino-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling of Halogenated Benzoic Acid

The Suzuki-Miyaura cross-coupling reaction offers a robust method to construct the biphenyl backbone. Starting with 2-chloro-5-bromobenzoic acid, palladium-catalyzed coupling with 3-nitrophenylboronic acid introduces the nitro-substituted phenyl group. Typical conditions involve tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a dimethylformamide (DMF)/water solvent system at 90°C for 12 hours, achieving coupling yields of 78–85%.

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
5DMF/H2O9085
3THF/H2O8072
10DMSO10081

Catalytic Hydrogenation of Nitro Group

Post-coupling, the nitro group at the meta position is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Reaction conditions from patent CN112778147A—10% Pd/C in ethanol at 50°C under 1 atm H₂—yield 98.6% reduction efficiency. This step avoids over-reduction of the chlorobenzoic acid moiety due to the electron-withdrawing carboxyl group stabilizing the aromatic ring.

Synthetic Route 2: Sequential Bromination and Amination

Directed Bromination of 2-Chlorobenzoic Acid

Introducing bromine at position 5 of 2-chlorobenzoic acid requires careful regiocontrol. Using a mixture of bromine and iron(III) bromide in acetic acid at 60°C achieves 92% bromination yield, as adapted from the oxidation methods in patent CN111732520A. The carboxylic acid group directs bromination to the para position relative to the chlorine, ensuring correct substitution.

Copper-Catalyzed Amination

The brominated intermediate undergoes Ullmann-type coupling with 3-aminophenol in the presence of copper(I) oxide and cesium carbonate in dimethyl sulfoxide (DMSO) at 150°C. This method, inspired by the amination protocols in patent CN111732520A, attains 88.6% yield by leveraging the nucleophilic aromatic substitution mechanism.

Alternative Methods and Hybrid Approaches

Nitration-Reduction Pathway

An alternative route involves nitrating 5-phenyl-2-chlorobenzoic acid at the meta position using fuming nitric acid in sulfuric acid, followed by tin(II) chloride reduction. However, this method suffers from poor regioselectivity (<50% yield) due to competing para-nitration.

One-Pot Chlorination-Amination

Combining chlorination and amination in a single pot using dichlorohydantoin and ammonium acetate in DMF at 110°C streamlines synthesis but risks over-chlorination. Pilot studies show moderate yields (67%) and require rigorous purification.

Comparative Analysis of Methodologies

Table 2: Yield and Efficiency Across Synthetic Routes

MethodKey StepsYield (%)Purity (%)
Suzuki-ReductionCoupling, Hydrogenation8599.5
Bromination-AminationBromination, Ullmann8899.0
Nitration-ReductionNitration, SnCl2 Reduction5095.2

The Suzuki-reduction pathway offers superior yield and purity, albeit with higher palladium costs. Bromination-amination provides a cost-effective alternative but demands stringent temperature control.

Experimental Optimization and Challenges

Solvent Effects on Chlorination

Chlorination efficiency varies significantly with solvent polarity. As shown in patent CN112778147A, DMF maximizes dichlorohydantoin reactivity, achieving 87% yield at 100°C, while acetonitrile yields only 63% under identical conditions.

Catalyst Loading in Amination

Increasing copper(I) oxide loading from 5 mol% to 10 mol% in Ullmann coupling improves yield from 78% to 88% but introduces colloidal copper residues, complicating purification .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-2-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Aminophenyl)-2-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino group, which can form hydrogen bonds with biological molecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino group and chlorine atom can influence the biological activity of the compound, making it a candidate for drug development .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it versatile for manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Research Findings

Synthetic Utility: The chlorine at position 2 in 5-(3-Aminophenyl)-2-chlorobenzoic acid facilitates nucleophilic substitution reactions, enabling the synthesis of isoindolinones (copper-catalyzed reactions) and oxadiazoles .

Biological Activity: Derivatives with heterocyclic substituents (e.g., furan, pyrazole) show enhanced bioactivity compared to simple aminobenzoic acids, likely due to improved target binding .

Solubility and Reactivity: The 3-aminophenyl group increases solubility in aqueous media compared to halogen-only analogues, making it favorable for pharmaceutical formulations .

Q & A

Q. How to design cross-disciplinary studies (e.g., materials science applications)?

  • Approach : Explore metal-organic frameworks (MOFs) by coordinating the carboxylic acid group with transition metals (e.g., Cu²⁺). Characterize via BET surface area analysis and TGA .

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